molecular formula C11H12N2S B3278579 Pyridin-4-ylmethyl-thiophen-2-ylmethylamine CAS No. 680185-81-3

Pyridin-4-ylmethyl-thiophen-2-ylmethylamine

Cat. No. B3278579
M. Wt: 204.29 g/mol
InChI Key: FQIVJKQSUFZNMO-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl-thiophen-2-ylmethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of heterocyclic compounds known as pyridines, which are widely used in the synthesis of various drugs and pharmaceuticals. In

Scientific Research Applications

Pyridin-4-ylmethyl-thiophen-2-ylmethylamine has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. It has been found to exhibit activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Pyridin-4-ylmethyl-thiophen-2-ylmethylamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine is its versatility. It can be easily modified to create derivatives with different properties, making it a valuable tool for drug discovery. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in some laboratories.

Future Directions

There are several future directions for the research and development of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine. One area of interest is the development of new derivatives with improved properties. Another area of interest is the investigation of its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Additionally, the development of new synthesis methods that are more efficient and cost-effective may further expand its applications in various fields.
Conclusion:
Pyridin-4-ylmethyl-thiophen-2-ylmethylamine is a promising compound with potential applications in various fields. Its synthesis is complex, but its versatility makes it a valuable tool for drug discovery. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Further research is needed to fully explore its potential applications and to develop new derivatives with improved properties.

properties

IUPAC Name

1-pyridin-4-yl-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIVJKQSUFZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272932
Record name N-(2-Thienylmethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-ylmethyl-thiophen-2-ylmethylamine

CAS RN

680185-81-3
Record name N-(2-Thienylmethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680185-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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